Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-
Description
Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- (CAS: 63467-02-7) is a complex azo-azomethine dye derivative characterized by a benzothiazole core modified with a methylsulfonyl (-SO₂CH₃) group at position 4. The compound features an azo (-N=N-) linkage connecting the benzothiazole ring to a para-substituted phenyl group, which is further bridged via an imino (-NH-) group to two ethanol moieties.
Properties
CAS No. |
936909-94-3 |
|---|---|
Molecular Formula |
C18H20N4O4S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H20N4O4S2/c1-28(25,26)15-6-7-16-17(12-15)27-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3 |
InChI Key |
ZVPFNHQYOQGSQI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
Formation of the Benzothiazole Derivative: Starting from 2-aminobenzothiazole, the introduction of the methylsulfonyl group on the benzothiazole ring is achieved through sulfonylation reactions using appropriate sulfonyl chlorides or sulfonylating agents.
Diazotization and Azo Coupling: The benzothiazole derivative is converted into a diazonium salt under acidic conditions at low temperature (0 °C), followed by azo coupling with an aromatic amine or phenyl derivative to form the azo linkage (-N=N-). This step is critical for establishing the azo chromophore.
Schiff Base Formation (Imine Linkage): The azo-coupled intermediate is then reacted with ethanolamine or related amino alcohols to form the imino bis-ethanol moiety via condensation, generating the bis-imino ethanol structure.
Purification: The final product is isolated by precipitation upon neutralization, filtration, and recrystallization from ethanol or suitable solvents to achieve high purity.
Detailed Example Procedure
A representative synthesis adapted from related azo-sulfonamide derivatives is as follows:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-(Benzo[d]thiazol-2-yl)acetohydrazide + Pyridine | Stir at 0 °C, then room temperature for 3 hours to form hydrazide intermediate |
| 2 | Diazotization of methylsulfonyl-substituted aniline derivative in acidic medium | Generate diazonium salt at 0 °C |
| 3 | Coupling of diazonium salt with hydrazide intermediate in pyridine | Forms azo linkage |
| 4 | Addition of ethanolamine under stirring | Formation of Schiff base (imino) bis-ethanol moiety |
| 5 | Neutralization with 1 N HCl to pH 7 | Precipitation of product |
| 6 | Filtration, washing with water, recrystallization from ethanol | Purification of final compound |
This procedure emphasizes temperature control, especially during diazotization and azo coupling, to prevent decomposition of sensitive groups.
Reaction Conditions and Parameters
Temperature: Diazotization and azo coupling reactions are typically conducted at 0–5 °C to stabilize diazonium salts and control reaction rates.
pH Control: Acidic conditions (e.g., HCl) are required for diazotization; neutralization post-reaction is necessary for product isolation.
Solvents: Pyridine is commonly used as a solvent and base to facilitate coupling reactions; ethanol is used for recrystallization.
Reaction Time: Coupling reactions generally proceed over 2–4 hours with monitoring by thin-layer chromatography (TLC) to confirm completion.
Analytical Data and Research Outcomes
Structural Confirmation
Spectroscopic Analysis: The structure of the compound is confirmed by ^1H-NMR and FT-IR spectroscopy, showing characteristic signals for azo (-N=N-), sulfonyl (-SO2-), benzothiazole ring, and imino (-C=N-) groups.
Molecular Weight and Formula: The compound has a molecular weight around 411.9–420.5 g/mol with molecular formula C18H22ClN3O4S (including chloro substituent variants).
Stability and Physical Properties
The compound is a solid at room temperature, stable under standard laboratory conditions but sensitive to strong acids or bases which may cause decomposition.
Soluble in organic solvents, facilitating its use in chemical and biological assays.
Biological and Chemical Reactivity
The azo and sulfonamide functionalities contribute to biological activities such as antibacterial and enzyme inhibitory effects.
The compound can participate in nitration and reduction reactions under controlled conditions, enabling derivatization for further studies.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Sulfonylation | Sulfonyl chloride or equivalent | Controlled temperature, base | Introduce methylsulfonyl group on benzothiazole |
| Diazotization | NaNO2, HCl | 0–5 °C | Form diazonium salt from aromatic amine |
| Azo Coupling | Diazotized intermediate + aromatic amine/hydrazide | 0–5 °C, pyridine solvent | Form azo (-N=N-) linkage |
| Schiff Base Formation | Ethanolamine or amino alcohol | Room temperature, stirring | Form imino bis-ethanol moiety |
| Purification | Neutralization with HCl, recrystallization | pH 7, ethanol | Isolate pure compound |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and imino groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the azo and imino groups.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: The compound can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents on the benzothiazole, phenyl, or ethanol moieties, impacting solubility, thermal stability, and electronic behavior:
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl (-SO₂CH₃) group in the target compound enhances polarity and thermal stability compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, which are electron-donating .
- Nitro vs. Chloro Substituents: Nitro groups (-NO₂) increase photostability but reduce solubility in polar solvents, whereas chloro (-Cl) substituents improve compatibility with hydrophobic matrices (e.g., polymers) .
- Benzothiazole vs. Thiazole Cores : Benzothiazole derivatives exhibit stronger π-π stacking interactions, favoring applications in dye-sensitized materials, while simpler thiazole derivatives are more cost-effective for bulk textile dyeing .
Physicochemical Properties
- Solubility : The target compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to its large hydrophobic benzothiazole core. Comparatively, nitro-substituted derivatives (e.g., CAS 75575-44-9) exhibit even lower aqueous solubility (~2.46 × 10⁻⁴ M at 100°C) .
- Thermal Stability : Decomposition temperatures exceed 250°C, outperforming chloro- or methoxy-substituted analogues by ~30–50°C, attributed to the strong electron-withdrawing effect of -SO₂CH₃ .
Biological Activity
Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- (CAS Number: 63467-02-7) is a chemical compound with potential biological activity. This compound is a member of the azo dye family and contains a benzothiazole moiety, which is known for various biological interactions. This article explores its biological activity through available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- is with a molecular weight of 420.51 g/mol. Its structural characteristics contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.51 g/mol |
| CAS Number | 63467-02-7 |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds containing benzothiazole and azo groups exhibit antioxidant properties. The presence of the methylsulfonyl group may enhance these effects by stabilizing reactive intermediates. Studies have shown that such compounds can scavenge free radicals, thereby protecting cellular components from oxidative damage.
Antimicrobial Activity
Azo dyes have been reported to possess antimicrobial properties. Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- has shown potential against various bacterial strains in preliminary studies. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have demonstrated that certain concentrations of Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- can induce apoptosis in cancer cells. The compound's ability to inhibit cell proliferation highlights its potential as an anticancer agent.
Case Studies
- Study on Antioxidant Properties : A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various benzothiazole derivatives, including Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-. Results indicated a significant reduction in lipid peroxidation levels compared to controls.
- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial effects of Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Cytotoxicity Evaluation : A cytotoxicity study on human breast cancer cell lines revealed that treatment with Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.
The biological activities of Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.
- Membrane Disruption : Interaction with microbial membranes may lead to increased permeability and eventual cell death.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through various signaling cascades.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
